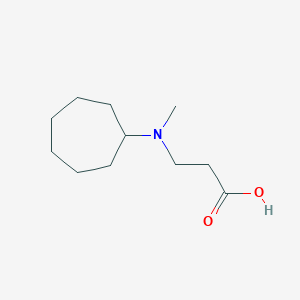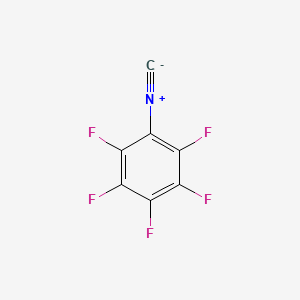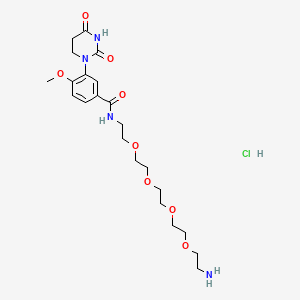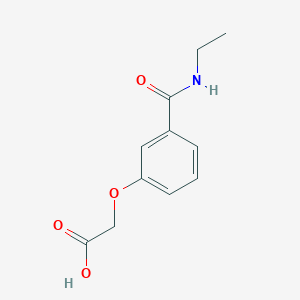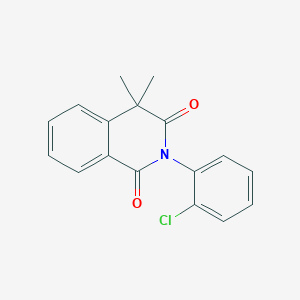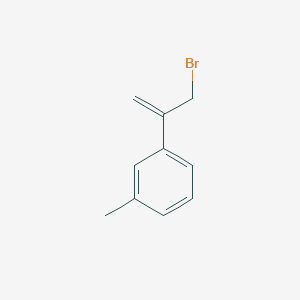
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 1-(3-Hydroxyprop-1-en-2-yl)-3-methylbenzene.
Oxidation: Formation of 1-(3-Carboxyprop-1-en-2-yl)-3-methylbenzene.
Reduction: Formation of 1-(3-Bromopropyl)-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions. The propenyl group can participate in addition reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromoprop-1-en-2-yl)benzene: Similar structure but lacks the methyl group.
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is unique due to the specific positioning of the bromopropenyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-(3-bromoprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3 |
Clave InChI |
OUMYWZIAXOSWSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


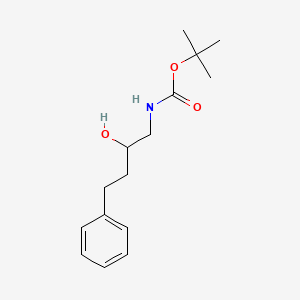

![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
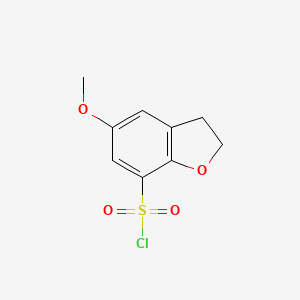
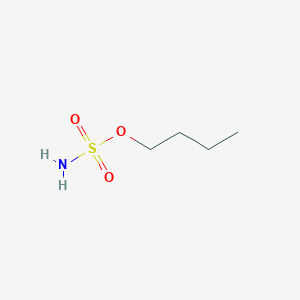
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
